molecular formula C15H9Br B14458374 4-Bromo-4h-cyclopenta[def]phenanthrene CAS No. 70659-40-4

4-Bromo-4h-cyclopenta[def]phenanthrene

Cat. No.: B14458374
CAS No.: 70659-40-4
M. Wt: 269.13 g/mol
InChI Key: KGKTYMRYIXBVFY-UHFFFAOYSA-N
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Description

4-Bromo-4H-cyclopenta[def]phenanthrene is an organic compound with the molecular formula C15H9Br. It is a derivative of cyclopenta[def]phenanthrene, where a bromine atom is substituted at the 4th position. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their complex ring structures and significant roles in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4H-cyclopenta[def]phenanthrene involves a three-step synthesis starting from pyrene. The process includes:

For the bromination to obtain 4-Bromo-4H-cyclopenta[def]phenanthrene, a bromination reaction is typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and employing continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4H-cyclopenta[def]phenanthrene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Depending on the substituent introduced, various derivatives of 4H-cyclopenta[def]phenanthrene can be formed.

    Oxidation: Products include diketones and quinones.

    Reduction: Products include diols and other reduced forms.

Scientific Research Applications

4-Bromo-4H-cyclopenta[def]phenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-4H-cyclopenta[def]phenanthrene involves its interaction with various molecular targets. In electronic applications, its unique ring structure allows for efficient electron transport and light emission. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-4H-cyclopenta[def]phenanthrene is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and physical properties. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .

Properties

CAS No.

70659-40-4

Molecular Formula

C15H9Br

Molecular Weight

269.13 g/mol

IUPAC Name

15-bromotetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaene

InChI

InChI=1S/C15H9Br/c16-15-11-5-1-3-9-7-8-10-4-2-6-12(15)14(10)13(9)11/h1-8,15H

InChI Key

KGKTYMRYIXBVFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(C4=CC=CC(=C43)C=C2)Br

Origin of Product

United States

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